1-isopropyl-1H-pyrazole-3,5-diamine
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Overview
Description
1-Isopropyl-1H-pyrazole-3,5-diamine is a heterocyclic compound with the molecular formula C6H12N4 It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,5-diamine can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves scalable and efficient synthetic routes. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular . Additionally, advanced techniques like ultrasound and microwave-assisted reactions are employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and spatial properties of the substituents on the pyrazole ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways . These interactions are influenced by the compound’s structural features, such as the presence of nitrogen atoms and the isopropyl group, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-3,5-diamine can be compared with other similar compounds in the pyrazole family:
1H-pyrazole-3,5-diamine: Lacks the isopropyl group, which may result in different reactivity and binding properties.
3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of the isopropyl group, leading to variations in steric and electronic effects.
1-phenyl-1H-pyrazole-3,5-diamine: The presence of a phenyl group introduces aromaticity, which can influence the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-Isopropyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound with the molecular formula C₇H₁₄N₄ and a molecular weight of approximately 154.22 g/mol. Its structure features a pyrazole ring with two amino groups at positions 3 and 5, and an isopropyl group at position 1. This unique configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis (Mtb), particularly strains resistant to standard treatments. The compound has been tested alongside established drugs like pyrazinamide and isoniazid, showing promising results in inhibiting Mtb growth .
Anticancer Activity
The compound has also been explored for its anticancer potential. Molecular docking studies suggest that it interacts with targets involved in cancer metabolism, indicating a mechanism that could inhibit tumor growth. In vitro assays have demonstrated its efficacy against several cancer cell lines, including HepG2 and Jurkat cells . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole scaffold can enhance its anticancer properties .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Compounds derived from this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
The mechanism of action for this compound involves its binding to specific enzymes and receptors. It acts as an enzyme inhibitor by blocking active sites, thus preventing substrate interaction. This characteristic is particularly relevant in antimicrobial and anticancer applications where enzyme inhibition can disrupt critical metabolic pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-pyrazole-3,5-diamine | Lacks isopropyl group | Different reactivity and binding properties |
3,5-Dimethyl-1H-pyrazole | Contains methyl groups | Variations in steric effects |
1-Phenyl-1H-pyrazole-3,5-diamine | Contains a phenyl group | Increased aromaticity affecting chemical behavior |
The specific substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs.
Study on Antimycobacterial Activity
A recent study evaluated the antimycobacterial activity of various pyrazole derivatives against Mtb strains. Compounds synthesized from this compound exhibited IC50 values significantly lower than standard treatments when tested under controlled conditions. The results indicated that structural modifications could lead to enhanced activity against drug-resistant strains .
Evaluation of Anticancer Potential
Another study focused on the anticancer potential of compounds derived from the pyrazole scaffold. The derivatives were tested on several cancer cell lines with varying degrees of success. Notably, one derivative showed an IC50 value comparable to existing chemotherapeutics, suggesting that further development could yield effective new treatments .
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBRPIRIMSASJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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